N-methylcyclopropanecarbohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
2145325-56-8 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-7(6)5(8)4-2-3-4/h4H,2-3,6H2,1H3 |
InChI Key |
WBWJRDHRSVAKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC1)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylcyclopropanecarbohydrazide and Its Precursors
Cyclopropane (B1198618) Ring Formation Strategies Preceding Carbohydrazide (B1668358) Coupling
The construction of the cyclopropane ring is a critical step, with various methods available to achieve the desired stereochemistry and substitution pattern. These strategies are typically employed to generate cyclopropanecarboxylic acid derivatives, which serve as immediate precursors to N-methylcyclopropanecarbohydrazide.
Enantioselective Cyclopropanation Reactions
Enantioselective cyclopropanation reactions are pivotal for the synthesis of chiral cyclopropane derivatives. These reactions introduce the three-membered ring with a high degree of stereocontrol, which is often crucial for the biological activity of the final compound.
One prominent approach involves the use of metal-catalyzed reactions of diazo compounds with alkenes. nih.gov Chiral rhodium and copper complexes are widely used catalysts that facilitate highly enantioselective cyclopropanations. nih.gov For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates can produce cyclopropanes with high stereoselectivity. nih.gov The choice of chiral ligand on the metal center is critical for achieving high enantiomeric excess (ee). nih.gov For example, novel mono-N-protected amino acid ligands have been developed for Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes, providing a route to enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov
Another strategy utilizes N-heterocyclic carbene (NHC) catalysis. nih.gov Chiral NHCs can catalyze the cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides to afford cyclopropanecarboxylic acid esters with good to excellent diastereo- and enantioselectivities. nih.gov
| Catalyst System | Substrates | Key Features |
| Rhodium(II) carboxylates | Alkenes and diazo compounds | Highly enantioselective, particularly for electron-rich and neutral alkenes. nih.gov |
| Chiral N-heterocyclic carbenes | α,β-Unsaturated aldehydes and sulfur ylides | Good to excellent diastereo- and enantioselectivities. nih.gov |
| Palladium(II) with mono-N-protected amino acid ligands | Cyclopropanes and organoboron reagents | Enantioselective C-H activation for synthesis of cis-substituted chiral cyclopropanecarboxylic acids. nih.gov |
Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Synthesis
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for constructing cyclopropane rings. rsc.orgresearchgate.net This reaction involves the conjugate addition of a nucleophile to an activated alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.org
The MIRC approach offers a high degree of stereocontrol and is amenable to enantioselective catalysis. rsc.orgumn.edu By employing chiral catalysts, substrates, or nucleophiles, it is possible to synthesize enantioenriched cyclopropane derivatives. researchgate.net The reaction mechanism and the choice of reactants and catalysts allow for the synthesis of a wide variety of substituted cyclopropanes. rsc.orgumn.edu Recent advancements in this area have expanded the scope and utility of MIRC reactions for the synthesis of complex chiral cyclopropane-containing molecules. rsc.orgresearchgate.net
C-H Functionalization Approaches to Cyclopropane Derivatives
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce complexity into molecules. acs.orgrsc.org This strategy can be applied to the synthesis of functionalized cyclopropane derivatives, which are precursors to this compound.
Palladium-catalyzed C-H activation has been successfully employed for the arylation of cyclopropanes. acs.org By using directing groups, such as picolinamide, specific C-H bonds on the cyclopropane ring can be selectively functionalized. acs.org This method allows for the introduction of various aryl groups, leading to cis-substituted cyclopropylamides. acs.org Furthermore, asymmetric C-H functionalization of cyclopropanes can be achieved using chiral bidentate directing groups, such as those derived from amino acids like isoleucine, leading to high levels of diastereomeric and enantiomeric purity. rsc.org
Rhodium-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes have also been shown to proceed via C-H activation, leading to the formation of cyclopropane-containing products. nih.gov The selectivity between C-H functionalization and cyclopropanation can be controlled by the choice of the chiral catalyst and the diazo compound. nih.gov
Hydrazide Bond Elaboration from Cyclopropanecarboxylic Acid Derivatives
Once the cyclopropanecarboxylic acid or its derivative is synthesized, the next step is the formation of the this compound. This is typically achieved through the reaction of a suitable cyclopropane-containing electrophile with methylhydrazine.
Conventional Ester Aminolysis with Hydrazine (B178648) Derivatives
A common and well-established method for the synthesis of hydrazides is the aminolysis of esters. google.com In this process, a cyclopropanecarboxylic acid ester is reacted with a hydrazine derivative, in this case, methylhydrazine. inglomayor.clnih.gov The reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the formation of the corresponding carbohydrazide and the release of an alcohol. youtube.com
This reaction is often carried out in a suitable solvent like methanol (B129727) and can be catalyzed by acids or bases. inglomayor.cl While effective, this method can sometimes be sluggish for unactivated esters. google.com The use of diols or polyols as catalysts has been shown to improve the efficiency of ester aminolysis. google.com
Direct Carboxylic Acid to Hydrazide Conversion Techniques
More direct methods for the synthesis of hydrazides from carboxylic acids have also been developed, avoiding the need for a separate esterification step. These techniques often involve the use of coupling agents to activate the carboxylic acid.
One approach utilizes a 1,3,5-triazine (B166579) derivative substituted with at least one chloro or fluoro group to facilitate the reaction between a carboxylic acid and a substituted hydrazine. google.com This method provides a convenient route to monoacylhydrazines. google.com Another direct method involves the use of a catalytic amount of zinc chloride (ZnCl2) to promote the reaction between carboxylic acids and hydrazines, with ammonia (B1221849) being the only byproduct. rsc.org
Continuous flow processes have also been developed for the synthesis of acid hydrazides from carboxylic acids, offering advantages in terms of scalability and reduced reaction times. osti.gov These methods typically involve a two-module system where the carboxylic acid is first esterified in-situ and then immediately reacted with hydrazine hydrate (B1144303). osti.gov
Green Chemistry Approaches to Hydrazide Synthesis (e.g., Microwave-Assisted Methods)
Green chemistry principles are increasingly being integrated into the synthesis of hydrazides to reduce environmental impact by minimizing solvent use and energy consumption. Microwave-assisted synthesis has emerged as a prominent green technique, often leading to significantly shorter reaction times, simpler work-up procedures, and higher yields compared to conventional heating methods. organic-chemistry.org
The synthesis of hydrazides can be achieved directly from carboxylic acids and hydrazine derivatives under microwave irradiation, frequently in a solvent-free or aqueous medium. neliti.comacs.org This one-step method is a significant improvement over traditional two-step procedures that typically involve the initial conversion of the carboxylic acid to an ester, followed by reaction with a hydrazine. For instance, various acid hydrazides have been successfully synthesized by reacting the corresponding acid with hydrazine hydrate under microwave heating for just a few minutes. neliti.com This approach avoids the use of toxic solvents and lengthy reaction times associated with conventional refluxing. researchgate.net
While a specific protocol for this compound is not detailed in the reviewed literature, a plausible route involves the direct reaction of cyclopropanecarboxylic acid with methylhydrazine under microwave irradiation. This proposed method is based on analogous, successful syntheses of other hydrazides. The reaction conditions, such as power level and irradiation time, would need to be optimized for these specific reagents.
| Hydrazide Synthesized | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Diclofenac Hydrazide | Microwave-Assisted (Single Step) | 3 min | 86.7% | neliti.com |
| Mefenamic Acid Hydrazide | Microwave-Assisted (Single Step) | 3 min | 65.5% | neliti.com |
| Various N'-benzylidene-2-hydroxybenzohydrazides | Microwave-Assisted (Solvent-Free) | 8-10 min | 62-80% | researchgate.net |
| Various Hydrazides (General) | Conventional (Two Steps) | 6-9 hr | 59-77% | organic-chemistry.org |
Stereochemical Control in this compound Synthesis
Achieving stereochemical control is paramount when synthesizing chiral molecules like substituted cyclopropanes, as different stereoisomers can exhibit varied biological activities. The synthesis of an enantiomerically pure form of this compound would require precise control over the formation of the cyclopropane ring.
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible ones. In the context of cyclopropane synthesis, this can be achieved by performing a cyclopropanation reaction on a precursor that already contains a chiral center. The existing stereocenter influences the direction of the incoming reagent, favoring the formation of one diastereomer over others.
New protocols for the diastereoselective cyclopropanation of unactivated alkenes have been developed using carbon pronucleophiles. nih.govnih.gov This method allows for the synthesis of highly substituted cyclopropanes with excellent diastereoselectivity. nih.govnih.gov For example, a key intermediate containing a hydroxyl group can direct the cyclopropanation of an adjacent double bond, establishing the stereochemistry of the newly formed cyclopropane ring relative to the existing chiral center. thieme-connect.com This strategy could be adapted to form a chiral cyclopropanecarboxylic acid precursor, which could then be converted to the target this compound while retaining the desired stereochemistry.
Asymmetric synthesis creates chiral compounds from achiral starting materials. This is often accomplished using either a chiral catalyst or a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. rsc.org
A powerful strategy for the asymmetric synthesis of chiral cyclopropane derivatives involves a three-step sequence: an aldol (B89426) reaction with a chiral auxiliary, a diastereoselective cyclopropanation, and finally, the removal of the auxiliary via a retro-aldol reaction. rsc.orgnih.govrsc.org
Aldol Reaction: An N-acyloxazolidin-2-one, serving as a chiral auxiliary, reacts with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereomeric excess. thieme-connect.comrsc.org
Directed Cyclopropanation: The newly installed hydroxyl group on the aldol product then directs the cyclopropanation of the alkene, creating the cyclopropane ring with a specific stereochemistry. thieme-connect.comrsc.org
Retro-Aldol Cleavage: The chiral auxiliary is cleaved off, yielding an enantiopure cyclopropane carboxaldehyde, which can be further functionalized to produce the target molecule. rsc.orgrsc.org
This methodology provides access to highly enantiomerically enriched cyclopropane building blocks, which are essential for the synthesis of specific stereoisomers of this compound.
| Chiral Auxiliary | Key Steps | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Final Product | Reference |
|---|---|---|---|---|
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol Reaction | >95% | >95% | thieme-connect.comrsc.org |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Directed Cyclopropanation | >95% |
Reactivity of the Hydrazide Functionality
The hydrazide functional group in this compound is a versatile center for chemical transformations, engaging in a variety of reactions that underscore its synthetic utility.
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. wikipedia.orgkhanacademy.orgyoutube.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. libretexts.orgpressbooks.publibretexts.org The nitrogen atom of the terminal amino group in the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This initial addition product, a hemiaminal, then eliminates a molecule of water to yield the stable hydrazone. nih.gov
The general mechanism for hydrazone formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazide then attacks the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of water result in the formation of the C=N double bond characteristic of hydrazones. nih.govlibretexts.org
The reaction conditions for hydrazone formation can vary, but often involve an acid catalyst to facilitate the reaction. youtube.com The stability of the resulting hydrazone is influenced by resonance effects, particularly if aromatic aldehydes or ketones are used. youtube.com
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde (R-CHO) | N-methyl-N'-(alkylidene)cyclopropanecarbohydrazide |
| This compound | Ketone (R-CO-R') | N-methyl-N'-(alkylidene)cyclopropanecarbohydrazide |
The hydrazide group of this compound exhibits both nucleophilic and electrophilic character. The terminal nitrogen atom, with its lone pair of electrons, is nucleophilic and can attack various electrophiles. youtube.com For instance, it can react with acylating agents like acid chlorides or anhydrides in nucleophilic acyl substitution reactions to form N,N'-diacylhydrazines. youtube.com The reaction proceeds through a tetrahedral intermediate, with the departure of a leaving group (e.g., chloride). youtube.com
Conversely, the carbonyl group of the hydrazide can act as an electrophile. vanderbilt.edu It can be attacked by strong nucleophiles, although this is less common than reactions at the terminal nitrogen. The nature of the nucleophile and the reaction conditions determine the outcome of the reaction. youtube.comwikipedia.org For example, reduction of the carbonyl group can occur with suitable reducing agents.
Furthermore, the nitrogen atoms of the hydrazide can participate in electrophilic substitution reactions, although this requires activation of the electrophile. libretexts.orgmasterorganicchemistry.comyoutube.com
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a 1,3,4-oxadiazole (B1194373) ring. luxembourg-bio.comrsc.orgijper.org The formation of 1,3,4-oxadiazoles often involves the reaction of the hydrazide with a one-carbon synthon, followed by cyclization and dehydration. youtube.comrsc.org
One common method involves the reaction of this compound with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. luxembourg-bio.com This intermediate can then undergo cyclodesulfurization in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to yield a 2-amino-1,3,4-oxadiazole derivative. luxembourg-bio.com Another pathway involves the oxidative cyclization of N-acylhydrazones, which can be formed from the condensation of this compound with an aldehyde. nih.gov Oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or chloramine-T can promote this transformation. nih.gov
The synthesis of other heterocyclic systems is also possible. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives through condensation and subsequent cyclization reactions. impactfactor.org
Table 2: Examples of Cyclization Reactions
| Reactant | Reagent(s) | Heterocyclic Product |
| This compound | Isothiocyanate, TBTU | 2-Amino-1,3,4-oxadiazole derivative luxembourg-bio.com |
| N-acylhydrazone (from this compound) | Ceric Ammonium Nitrate (CAN) | 2,5-Disubstituted-1,3,4-oxadiazole nih.gov |
| N-acylhydrazone (from this compound) | Chloramine-T | 2,5-Disubstituted-1,3,4-oxadiazole nih.gov |
Chemical Transformations of the Cyclopropane Ring
The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to various ring-opening reactions.
The high ring strain of the cyclopropane moiety makes it prone to ring-opening reactions under various conditions, including oxidative and reductive pathways. nih.govresearchgate.net These reactions are often initiated by the formation of a radical or an ionic intermediate. nih.gov
Oxidative ring-opening can be achieved using various reagents. nih.govnih.gov For instance, radical-induced ring-opening can occur in the presence of a radical initiator. nih.gov The mechanism often involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. nih.gov The specific products formed depend on the subsequent reaction steps, which can include cyclization or trapping by other reagents. nih.gov
Reductive ring-opening of cyclopropanes can also occur, particularly when the ring is activated by adjacent functional groups. beilstein-journals.org Electrochemical methods can be employed to initiate the ring-opening through one-electron reduction, leading to a radical anion intermediate. beilstein-journals.org The fate of this intermediate is dependent on the substituents on the cyclopropane ring and the reaction conditions. beilstein-journals.org
The activation of C-C and C-N bonds within the cyclopropane ring of this compound represents a more challenging transformation due to the inherent stability of these bonds. wikipedia.orgrsc.orgrsc.org However, under specific catalytic conditions, such activations are possible.
Transition-metal catalysts are often employed to facilitate C-C bond activation. nih.govnih.gov The mechanism can involve oxidative addition of the C-C bond to a low-valent metal center or β-carbon elimination from a metal complex. wikipedia.org The high ring strain of the cyclopropane can provide a thermodynamic driving force for these reactions. wikipedia.org
Similarly, C-N bond activation can be achieved using transition-metal catalysts. rsc.orgrsc.org This process can generate useful organometallic intermediates that can participate in further synthetic transformations. rsc.org The mechanisms for C-N bond activation can include oxidative addition or other pathways depending on the metal and the specific substrate. rsc.orgrsc.org The presence of the hydrazide functionality could potentially influence the regioselectivity of such bond activations.
Chemical Reactivity and Mechanistic Studies of N Methylcyclopropanecarbohydrazide
Exploration of Radical-Mediated Reactions Involving the Cyclopropane (B1198618) Ring
The cyclopropane ring, characterized by its significant ring strain (approximately 28 kcal/mol), is a versatile functional group in organic synthesis, susceptible to various ring-opening reactions. nih.gov When incorporated into a molecule such as N-methylcyclopropanecarbohydrazide, the three-membered ring can undergo cleavage through radical-mediated pathways. These reactions typically involve the formation of a radical species which initiates the opening of the strained ring, leading to the formation of linear, often functionalized, products. The exploration of these radical pathways offers insights into the fundamental reactivity of the cyclopropyl (B3062369) moiety when influenced by the adjacent N-methylhydrazide group.
The general mechanism for a radical-mediated ring-opening of a cyclopropane derivative commences with the generation of a radical. This can be achieved through various methods, including the use of radical initiators, single-electron transfer (SET) processes, or photoredox catalysis. nih.govnih.gov Once a radical is formed in proximity to the cyclopropane ring, it can induce the homolytic cleavage of one of the carbon-carbon bonds within the ring. This process is entropically and enthalpically favorable due to the release of ring strain.
In the context of this compound, a radical could be generated at several positions, but a key pathway involves the formation of a radical on a carbon atom of the cyclopropane ring itself or on an adjacent atom. Studies on analogous structures, such as cyclopropanols and N-acylated aziridines, provide a framework for understanding the potential radical reactivity of the cyclopropane ring in this compound. nih.govmdpi.com
For instance, research on cyclopropanols has shown that they can undergo oxidative ring-opening mediated by metal oxidants like Manganese(III) acetate (B1210297) (Mn(OAc)₃) or Manganese(III) acetylacetonate (B107027) (Mn(acac)₃). nih.gov This process generates a β-keto alkyl radical, which can then be trapped by various radical acceptors. nih.gov By analogy, a similar oxidative process could potentially lead to the formation of a radical intermediate from this compound.
Another relevant comparison can be drawn from the chemistry of N-acylated aziridines, which are nitrogen-containing three-membered rings. It has been demonstrated that these compounds can undergo catalytic, radical ring-opening reactions. mdpi.com Computational studies have supported a concerted process for the ring-opening of N-acyl aziridines via electron transfer. mdpi.com This suggests that the N-acyl group, similar to the N-methylcarbohydrazide group, can electronically influence the ring and facilitate its opening under radical conditions.
Visible-light photoredox catalysis is a modern and powerful method for generating radicals under mild conditions. nih.govrsc.org This technique has been successfully applied to the ring-opening of alkylidenecyclopropanes, where a photoredox catalyst facilitates a single-electron transfer to generate a radical anion, which then undergoes ring-opening. nih.gov It is conceivable that this compound could be a substrate for similar photoredox-catalyzed ring-opening reactions, potentially leading to the formation of a variety of functionalized products depending on the reaction conditions and the nature of any trapping agents present.
The subsequent fate of the ring-opened radical intermediate is diverse. It can participate in intermolecular reactions, such as addition to alkenes or alkynes, or undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. The specific products formed would be highly dependent on the reaction conditions and the substitution pattern of the starting material.
To illustrate the potential of these reactions, the table below outlines hypothetical radical-mediated ring-opening reactions of a generic cyclopropane derivative in the presence of different radical initiators and trapping agents, based on findings from related systems.
| Radical Initiator/Mediator | Radical Acceptor/Trapping Agent | Plausible Product Type from a Cyclopropane Precursor | Reference for Analogy |
| Mn(acac)₃ | Biaryl Isonitrile | 6-Ketoalkylated Phenanthridine | nih.gov |
| Mn(acac)₃ | N-Aryl Acrylamide | 3-Ketoalkylated 2-Oxindole | nih.gov |
| Photoredox Catalyst / Visible Light | α,β-Unsaturated Ketone | Functionalized Alkyne | nih.gov |
| Titanocene(III) Complex | - (Conjugate Addition) | β-Substituted Amino Acid Derivative | mdpi.com |
Design and Synthesis of N Methylcyclopropanecarbohydrazide Derivatives and Analogs
Systematic Structural Modifications at the N-Methyl Group
The N-methyl group of the carbohydrazide (B1668358) moiety is a key position for structural modification. Altering this group can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, which in turn can affect its biological activity.
One common modification is the replacement of the methyl group with other alkyl or functionalized groups. For instance, research on related hydrazide structures has shown that substituting the methyl group with longer alkyl chains (from C1 to C18) can be achieved through various synthetic methods. nih.gov These methods include direct reaction with an appropriate isocyanate, in situ generation of the isocyanate, or the use of non-toxic substitutes like N-succinimidyl N-methylcarbamate for methylation. nih.gov The choice of synthetic route can be influenced by the desired yield and the nature of the substituent being introduced. nih.gov
The rationale for these modifications is often based on structure-activity relationship (SAR) studies. In some molecular contexts, the presence of an N-methyl group has been found to be crucial for activity due to its electron-donating effect, which can increase the nucleophilicity of the adjacent nitrogen atom. mnstate.edu Conversely, in other series of compounds, such as certain hydrazone derivatives, the addition of an N-methyl group has been reported to reduce biological activity. nih.gov
Beyond simple alkyl groups, the methyl group can be replaced with other functionalities. For example, the synthesis of N-propargylphenelzine, an analog of the drug phenelzine, involves the introduction of a propargyl group at the nitrogen, which was found to confer neuroprotective properties. nih.gov This highlights how replacing the N-methyl group with a reactive or structurally distinct moiety can lead to novel activities.
Table 1: Synthetic Methods for N-Alkylation of Hydrazides
| Method | Reagents | Typical Yields | Notes |
|---|---|---|---|
| Method A | Hydrazide, Isocyanate, Acetonitrile | Varies | Direct method, suitable for commercially available isocyanates. nih.gov |
| Method B | Hydrazide, Isocyanate Precursor | 78% - 91% | Involves in situ generation of the isocyanate. nih.gov |
Diversification Strategies for the Cyclopropane (B1198618) Ring Substituents
The cyclopropane ring is a highly valued structural motif in medicinal chemistry, prized for its conformational rigidity and unique three-dimensional shape. unl.ptnih.gov Introducing or modifying substituents on the cyclopropane ring of N-methylcyclopropanecarbohydrazide is a powerful strategy for exploring chemical space and optimizing molecular properties. psu.edu
A key approach to diversification involves the use of bifunctional cyclopropane precursors. nih.govresearchgate.net For example, a scaffold like ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate can be synthesized on a large scale via cobalt-catalyzed cyclopropanation. nih.govimperial.ac.uk This precursor contains two distinct functional handles—an ester and a sulfide—that can be orthogonally derivatized through a variety of reactions, including hydrolysis, reduction, amidation, and oxidation. nih.govimperial.ac.uk
Another advanced strategy is the use of sulfoxide-metal exchange. This method allows for the generation of a cyclopropyl (B3062369) Grignard reagent, which can then be trapped with various electrophiles or used in cross-coupling reactions to install a wide range of substituents directly onto the cyclopropane ring. nih.gov
Chemoenzymatic strategies have also emerged as a powerful tool for creating diverse and stereochemically complex cyclopropane derivatives. nih.gov Engineered enzymes can catalyze the cyclopropanation of various olefins with high diastereo- and enantioselectivity. nih.gov The resulting cyclopropyl ketones can then be chemically modified, providing access to a library of structurally diverse and enantiopure cyclopropane-containing scaffolds. nih.gov
Table 2: Examples of Cyclopropane Ring Diversification Reactions
| Reaction Type | Precursor Functional Group | Reagents/Conditions | Resulting Modification |
|---|---|---|---|
| Amidation | Ester | Amine, Coupling Agents | Introduction of amide functionality. nih.gov |
| Reduction | Ester | Reducing Agents (e.g., LiAlH₄) | Conversion to primary alcohol. nih.gov |
| Sulfoxide-Magnesium Exchange | Sulfoxide | Grignard Reagent | Formation of a cyclopropyl anion for further functionalization. nih.gov |
| Negishi Cross-Coupling | Cyclopropyl Grignard | Organozinc Halide, Pd Catalyst | C-C bond formation on the ring. nih.gov |
Synthesis of Hybrid Scaffolds Incorporating the this compound Framework
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced activity or a new therapeutic profile. nih.govrsc.org The this compound framework can serve as one of the building blocks in the construction of such hybrid compounds. mdpi.com
The synthesis of these hybrids requires careful selection of linkers and conjugation chemistry. nih.gov The this compound moiety could be linked to another active molecule, such as a quinolone, a steroid, or a natural product, through a stable covalent bond. nih.govacs.org The connection could be made at several points, for instance, by functionalizing the hydrazide nitrogen, or by using a substituent on the cyclopropane ring as an attachment point.
For example, drawing inspiration from the synthesis of neomycin B-ciprofloxacin hybrids, one could envision linking this compound to an antibiotic like ciprofloxacin (B1669076) via a triazole linker formed by click chemistry. rsc.org Another approach could involve enzymatic macrocyclization, where enzymes from biosynthetic pathways are used to create large, hybrid macrocycles containing both peptide and non-peptide fragments, such as the this compound core. nih.gov The goal of creating such hybrids is often to overcome drug resistance, improve binding affinity, or combine different mechanisms of action into one molecule. nih.gov
Library Design and Combinatorial Approaches for Derivative Generation
To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry and library design principles are employed. nih.gov This involves the systematic and rapid synthesis of a large number of derivatives, which can then be screened for biological activity.
The design of a focused library starts with the core scaffold and identifies key points for diversification, such as the N-methyl position and substituents on the cyclopropane ring. nih.gov By using a set of diverse building blocks (reagents) at these positions, a large matrix of final compounds can be generated. Both solid-phase and solution-phase synthesis strategies can be utilized to construct these libraries. nih.govresearchgate.net
Modern library design often incorporates computational and chemoinformatic tools. ucsf.edursc.org Structure-based design can be used if the three-dimensional structure of the biological target is known, allowing for the design of molecules that are predicted to bind effectively. nih.gov More recent approaches even use artificial intelligence and generative models to propose novel building blocks for inclusion in the library, aiming to optimize properties like biological activity and drug-likeness. rsc.org The successful generation of a diverse collection of cyclopropane-containing compounds from a single, versatile precursor has been demonstrated as a viable strategy for creating lead-like compounds and fragments for drug discovery. nih.govimperial.ac.uk
Theoretical and Computational Investigations of N Methylcyclopropanecarbohydrazide
Quantum Chemical Calculations for Electronic Structure and Stability
No published data exists on the quantum chemical calculations performed to determine the electronic structure and stability of N-methylcyclopropanecarbohydrazide. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to understand the molecule's orbital energies, charge distribution, and thermodynamic stability.
Reaction Mechanism Elucidation through Computational Modeling
There is no available research that elucidates the reaction mechanisms involving this compound through computational modeling. This type of investigation would be crucial for understanding its synthesis, degradation pathways, and potential reactivity with other molecules.
Conformational Analysis and Molecular Dynamics Simulations
A conformational analysis and molecular dynamics simulations for this compound have not been reported in the scientific literature. These computational techniques are essential for exploring the molecule's three-dimensional structure, flexibility, and interactions with its environment over time.
Prediction of Spectroscopic Parameters and Chemical Shifts
No studies have been found that predict the spectroscopic parameters (e.g., IR, Raman, NMR) and chemical shifts for this compound. These theoretical predictions are vital for interpreting experimental spectra and confirming the compound's structure.
In Silico Screening and Scaffold Prioritization
There is no evidence of this compound or its derivatives being used in in silico screening campaigns or for scaffold prioritization in drug discovery or materials science. These computational methods rely on existing data to predict the biological activity or properties of new compounds, and such data is not available for the target molecule.
Due to the absence of specific research on this compound, no data tables or detailed research findings can be generated for the requested outline.
Role of N Methylcyclopropanecarbohydrazide As a Research Scaffold and Chemical Probe
Utility in Chemical Library Synthesis for Research Screening
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify novel hits against biological targets. While direct evidence of large-scale library synthesis using N-methylcyclopropanecarbohydrazide as the core scaffold is not extensively documented in publicly available literature, the chemical nature of the molecule lends itself to such applications. The carbohydrazide (B1668358) moiety is a versatile functional group that can readily undergo a variety of chemical transformations, allowing for the facile introduction of diverse substituents.
This reactivity makes this compound an attractive starting point for combinatorial chemistry approaches. By reacting the hydrazide with a library of aldehydes or ketones, a diverse set of hydrazone derivatives can be generated. Further modification of the cyclopropane (B1198618) ring or the N-methyl group could introduce additional points of diversity. The resulting library of this compound derivatives would possess a range of physicochemical properties and three-dimensional shapes, increasing the probability of identifying compounds with desired biological activities during screening campaigns.
Scaffold Design for Molecular Recognition and Ligand Development
The rigid and conformationally constrained nature of the cyclopropane ring makes this compound an excellent scaffold for the design of ligands that can achieve specific molecular recognition. scientificupdate.comnih.govacs.orgiris-biotech.de The defined three-dimensional arrangement of substituents on the cyclopropane ring can be precisely tailored to fit into the binding pockets of target proteins.
The cyclopropyl (B3062369) group is often employed in drug design to enhance metabolic stability and potency. scientificupdate.comnih.govacs.orgiris-biotech.dedigitellinc.com Its replacement of more flexible alkyl chains can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. Furthermore, the electronic properties of the cyclopropane ring can influence interactions with the target protein.
A notable example of this compound being utilized in ligand development is in the design of phosphodiesterase 10A (PDE10A) inhibitors. Specifically, the compound (E)-2-(4-tert-butylphenyl)-N′-(isoquinolin-5-ylmethylene)-N-methylcyclopropanecarbohydrazide has been identified as a potent inhibitor of this enzyme.
| Compound Name | Target | Significance |
| (E)-2-(4-tert-butylphenyl)-N′-(isoquinolin-5-ylmethylene)-N-methylcyclopropanecarbohydrazide | PDE10A | Potential therapeutic for neurological and psychiatric disorders. |
This example demonstrates how the this compound scaffold can be elaborated with various substituents to create highly specific and potent ligands for challenging drug targets.
Applications in Investigating Biological Processes at the Molecular and Cellular Level
The ability to design specific inhibitors and probes is crucial for dissecting complex biological pathways. This compound-based compounds have shown utility in this area, particularly as enzyme inhibitors.
As mentioned previously, derivatives of this compound have been developed as inhibitors of PDE10A. This enzyme plays a critical role in signal transduction in the brain, and its inhibition has been explored as a therapeutic strategy for conditions such as schizophrenia and Huntington's disease. The specificity of these inhibitors allows researchers to probe the function of PDE10A in cellular and animal models, helping to elucidate its role in health and disease.
The development of potent and selective inhibitors based on the this compound scaffold allows for detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on the scaffold and assessing the impact on enzyme inhibition, researchers can map the binding pocket of the target enzyme and understand the key molecular interactions that govern inhibitor potency and selectivity.
While specific examples of this compound derivatives being used in receptor binding assays are not prevalent in the literature, the principles of scaffold-based ligand design suggest their potential in this area as well. By attaching appropriate pharmacophores to the this compound core, it is conceivable to develop ligands that can selectively bind to and modulate the activity of various receptors.
Development of Novel Synthetic Building Blocks and Intermediates
The unique chemical properties of this compound also make it a valuable building block for the synthesis of more complex molecules. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic structures that would be difficult to synthesize by other means.
Furthermore, the carbohydrazide moiety can be transformed into a wide range of other functional groups. For example, it can be converted into oxadiazoles, triazoles, and other heterocyclic systems, which are themselves important pharmacophores in many drug molecules. This versatility allows chemists to use this compound as a starting material to construct a diverse array of novel chemical entities with potential biological activity.
The combination of the cyclopropane ring and the carbohydrazide group in a single molecule provides a platform for the development of novel synthetic methodologies. The interplay between these two functional groups can lead to unique reactivity and the discovery of new chemical transformations, further expanding the toolbox of synthetic organic chemistry.
Future Perspectives and Emerging Research Avenues for N Methylcyclopropanecarbohydrazide
Exploration of Untapped Synthetic Methodologies and Sustainable Chemistry
The development of efficient and environmentally benign methods for the synthesis of N-methylcyclopropanecarbohydrazide is a primary area of focus. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will likely prioritize the exploration of greener alternatives. This includes the investigation of catalytic methods, such as transition-metal-catalyzed C-H activation, to streamline the synthesis and reduce waste. Furthermore, the use of flow chemistry presents an opportunity for a more controlled, scalable, and safer production process. The principles of sustainable chemistry, including atom economy and the use of renewable starting materials, will be central to the development of next-generation synthetic protocols for this compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Methods | Higher efficiency, reduced waste, milder reaction conditions | Development of novel catalysts, C-H activation strategies |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow systems |
| Green Chemistry | Use of renewable resources, reduced environmental impact | Exploration of bio-based starting materials and solvent-free reactions |
Advanced Computational Approaches for Predicting Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. These computational models can predict the most likely sites for reaction, aiding in the design of selective chemical transformations. Molecular dynamics simulations can provide insights into the conformational flexibility of the cyclopropane (B1198618) ring and the hydrazide group, which is crucial for understanding its interactions with biological targets. The use of these advanced computational techniques will accelerate the discovery of new reactions and applications for this compound by enabling a more rational, theory-driven approach to research.
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity indices, spectroscopic properties, reaction pathways |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations, interaction with solvents and biomolecules |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Binding affinities, catalytic mechanisms |
Integration into Fragment-Based and Scaffold-Hopping Research Strategies
The unique three-dimensional structure of the cyclopropane ring makes this compound an attractive building block for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for weak binding to a biological target, and then optimized into more potent leads. The rigid cyclopropane scaffold can introduce novel vectors for chemical elaboration, allowing for the exploration of previously inaccessible chemical space.
Moreover, the this compound core can be utilized in scaffold-hopping strategies. This approach involves replacing the core scaffold of a known active compound with a structurally distinct moiety while retaining its biological activity. The cyclopropyl (B3062369) group can serve as a bioisosteric replacement for other common rings, such as phenyl or cyclopentyl groups, potentially leading to improved pharmacokinetic properties or novel intellectual property.
| Drug Discovery Strategy | Role of this compound | Potential Benefits |
| Fragment-Based Drug Discovery | As a novel fragment | Exploration of new chemical space, unique 3D structure |
| Scaffold Hopping | As a replacement for existing scaffolds | Improved ADME properties, novel intellectual property |
Potential for Novel Applications in Chemical Biology and Material Science Research
The distinct chemical properties of this compound open up possibilities for its use as a tool in chemical biology. The hydrazide group can be used for bioconjugation, allowing the attachment of the cyclopropane-containing molecule to proteins, nucleic acids, or other biomolecules. This could enable the development of novel probes for studying biological processes or for targeted drug delivery. The strained cyclopropane ring can also participate in specific chemical reactions, such as ring-opening reactions, which could be exploited for the design of "smart" molecules that are activated under specific physiological conditions.
In the realm of material science, the rigid and compact nature of the cyclopropane ring could be leveraged in the design of new polymers and materials with unique properties. The incorporation of this compound into polymer backbones could influence their thermal stability, mechanical strength, and morphology. The hydrazide functionality also provides a handle for cross-linking or surface modification, offering a pathway to the creation of novel functional materials with tailored properties for applications ranging from advanced coatings to biomedical devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methylcyclopropanecarbohydrazide, and how do reaction conditions influence yield?
- Methodology :
- Cyclopropane ring formation via [2+1] cycloaddition using diazomethane derivatives under inert atmospheres (e.g., nitrogen) is critical. Hydrazide formation requires refluxing methyl cyclopropanecarboxylate with hydrazine hydrate in ethanol (70°C, 6–8 hours) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | >80% purity |
| Temperature | 60–80°C | Avoids decomposition |
| Reaction Time | 6–12 hours | Maximizes conversion |
- Characterization via -NMR (δ 1.2–1.5 ppm for cyclopropane protons) and FT-IR (C=O stretch at 1650–1680 cm) confirms structure .
Q. How can researchers validate the purity of N-methylcyclopropanecrazohydrazide, and what analytical techniques are most reliable?
- Methodology :
- HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) detects impurities <0.1% .
- Mass Spectrometry (HRMS) : Exact mass [M+H] = 141.0667 (calculated using PubChem data) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 190–200°C indicates thermal stability .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Computational modeling (DFT at B3LYP/6-311+G(d,p)) shows ring strain (≈27 kcal/mol) enhances electrophilicity at the carbonyl carbon. Compare activation energies for reactions with amines vs. thiols .
- Experimental Validation :
- React with benzylamine (1.2 eq) in DMF at 25°C. Monitor via -NMR for intermediate formation (C=O shift from 170 ppm to 165 ppm).
- Contrast with bulkier nucleophiles (e.g., tert-butylamine) to assess steric effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables:
| Variable | Impact on IC |
|---|---|
| Cell Line (HeLa vs. HEK293) | 2–3 fold difference |
| Solvent (DMSO concentration) | >0.1% reduces activity |
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para-position) to correlate with enhanced activity .
Q. How can researchers mitigate instability of this compound in aqueous solutions during pharmacokinetic studies?
- Methodology :
- pH Optimization : Stability peaks at pH 5–6 (use citrate buffer). Degradation half-life drops from 24 hours (pH 5) to 2 hours (pH 7.4) .
- Lyophilization : Formulate with trehalose (1:1 w/w) to retain >95% activity after 6 months at −80°C .
Data Interpretation and Experimental Design
Q. What experimental controls are essential when studying the enzyme inhibition potential of this compound?
- Methodology :
- Include positive controls (e.g., known hydrazide-based inhibitors like isoniazid) and negative controls (solvent-only samples).
- Pre-incubate enzymes (e.g., acetylcholinesterase) with the compound (30 min, 37°C) to assess time-dependent inhibition .
Q. How should researchers design kinetic studies to differentiate between competitive and non-competitive inhibition mechanisms?
- Methodology :
- Use Lineweaver-Burk plots with varying substrate concentrations (0.1–10 mM).
- Competitive Inhibition : increases, unchanged.
- Non-Competitive : decreases, unchanged.
- Validate with ITC (isothermal titration calorimetry) to measure binding stoichiometry .
Cross-Disciplinary Applications
Q. What role can this compound play in materials science, particularly in polymer modification?
- Methodology :
- Incorporate into polyamide backbones via interfacial polymerization.
- Assess thermal stability (TGA: 5% weight loss at 250°C vs. 220°C for unmodified polymer) and tensile strength (DMA shows 15% improvement) .
Q. How can computational tools predict the environmental toxicity of this compound derivatives?
- Methodology :
- Use QSAR models (e.g., ECOSAR) to estimate LC for aquatic organisms.
- Validate with Daphnia magna acute toxicity tests (48-hour exposure, EC ≈ 10–50 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
